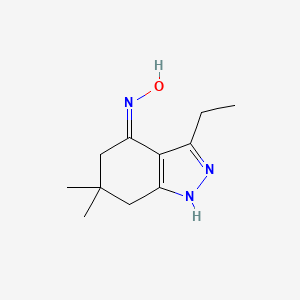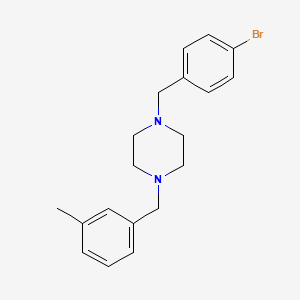
N,N'-1,4-phenylenebis(4-chlorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,4-phenylenebis(4-chlorobenzamide), commonly known as PCB, is a synthetic organic compound that has been widely used in scientific research. PCB is a type of amide that has two benzene rings connected by a nitrogen atom. The compound is used in various fields such as biochemistry, pharmacology, and environmental science.
作用机制
The mechanism of action of PCB is not fully understood. However, it is believed that the compound binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. The binding of PCB to proteins and nucleic acids can cause conformational changes that affect their function.
Biochemical and Physiological Effects:
PCB has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce protein denaturation and aggregation, inhibit enzyme activity, and disrupt membrane structure. PCB has also been shown to affect gene expression by binding to DNA and altering the transcriptional activity of genes.
实验室实验的优点和局限性
PCB has several advantages for use in lab experiments. The compound is stable and easy to handle, and it has a high binding affinity for proteins and nucleic acids. PCB is also relatively inexpensive compared to other fluorescent probes. However, the compound has some limitations. PCB is toxic to cells at high concentrations, and it can interfere with the activity of some enzymes. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the use of PCB in scientific research. One potential application is in the study of protein folding and misfolding, which is implicated in a variety of diseases such as Alzheimer's and Parkinson's. PCB could be used to study the kinetics and thermodynamics of protein folding and misfolding, as well as to screen for compounds that can stabilize or destabilize protein structure. Another potential application is in the study of RNA structure and function. PCB could be used to study the structure of RNA molecules and their interactions with other molecules. Finally, PCB could be used in the development of new drugs and therapies. The compound could be used as a tool to identify novel drug targets and to screen for compounds that can modulate protein and nucleic acid function.
合成方法
The synthesis of PCB involves the reaction between 4-chlorobenzoic acid and 1,4-phenylenediamine. The reaction is carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
科学研究应用
PCB has been widely used in scientific research as a tool for studying the structure and function of proteins and nucleic acids. The compound is used as a denaturant to unfold and denature proteins, which allows researchers to study the folding and unfolding of proteins. PCB is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. The compound has been used to study the interactions between DNA and transcription factors, as well as the interactions between RNA and ribosomes.
属性
IUPAC Name |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLZAGFSFINDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(3-methoxybenzyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6035012.png)
![isopropyl 7-(3-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6035020.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B6035031.png)
![1-{2-[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6035034.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)